N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide
Description
N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with an ethoxy and methylbutanamide moiety
Properties
IUPAC Name |
N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO3/c1-4-19-12(7(2)3)13(18)16-10-6-8(14)5-9(15)11(10)17/h5-7,12,17H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEYZDVOFJHPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C)C(=O)NC1=C(C(=CC(=C1)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide typically involves multiple steps, starting with the bromination and chlorination of a phenol derivativeThe ethoxy and methylbutanamide groups are then introduced through nucleophilic substitution reactions, often using ethyl bromide and methylbutanamide as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-methoxy-3-methylbutanamide
- N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-ethylbutanamide
- N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylpentanamide
Uniqueness
N-(5-bromo-3-chloro-2-hydroxyphenyl)-2-ethoxy-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
